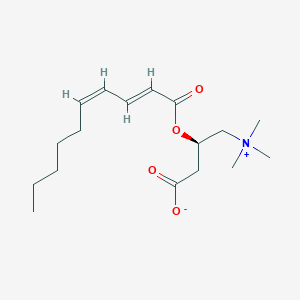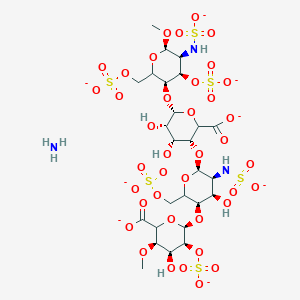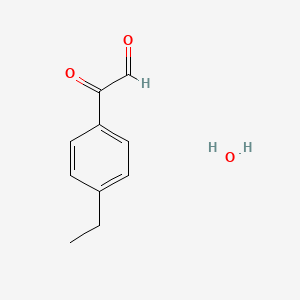
2-反式,4-顺式-癸二烯酰肉碱
描述
2-trans,4-cis-Decadienoylcarnitine is an acylcarnitine, more specifically, it is an (2E,4Z)-deca-2,4-dienoic acid ester of carnitine . It was first discovered more than 70 years ago and it is believed that there are more than 1000 types of acylcarnitines in the human body .
Molecular Structure Analysis
The empirical formula of 2-trans,4-cis-Decadienoylcarnitine is C17H29NO4 . The InChI string representation of its structure isInChI=1S/C17H29NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-12,15H,5-8,13-14H2,1-4H3/b10-9-,12-11+/t15-/m0/s1 . Physical And Chemical Properties Analysis
The molecular weight of 2-trans,4-cis-Decadienoylcarnitine is 311.42 . It is a solid at room temperature .科学研究应用
Biomarker for Metabolic Disorders
Elevated circulating 2-trans,4-cis-decadienoylcarnitine concentration in the blood circulation is above the upper limit of normal . This abnormality can serve as a biomarker for certain metabolic disorders .
Indicator of 2,4-Dienoyl-CoA Reductase Deficiency
2,4-Dienoyl-CoA reductase deficiency (DECRD) is a rare autosomal recessive inborn error of metabolism resulting in mitochondrial dysfunction due to impaired production of NADPH . Elevated levels of 2-trans,4-cis-decadienoylcarnitine can indicate this deficiency .
Role in Fatty Acid Oxidation
2-trans,4-cis-Decadienoylcarnitine plays a role in fatty acid oxidation . A deficiency in 2,4-dienoyl-coenzyme A reductase, an enzyme involved in the metabolic pathway of unsaturated fatty acids, can lead to an increase in 2-trans,4-cis-decadienoylcarnitine .
Diagnostic Tool for Progressive Encephalopathy
Elevated levels of 2-trans,4-cis-decadienoylcarnitine have been associated with progressive encephalopathy with leukodystrophy due to DECR deficiency . This makes it a potential diagnostic tool for this condition .
Research in Mitochondrial Dysfunction
The study of 2-trans,4-cis-decadienoylcarnitine can provide insights into mitochondrial dysfunction, as its abnormal levels are often associated with conditions that involve mitochondrial impairment .
Analytical Standard in Biochemical Research
2-trans,4-cis-Decadienoylcarnitine is used as an analytical standard in biochemical research . It helps in the accurate measurement and analysis of samples in various biochemical experiments .
作用机制
属性
IUPAC Name |
(3R)-3-[(2E,4Z)-deca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-12,15H,5-8,13-14H2,1-4H3/b10-9-,12-11+/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTBCBICNCMCPB-CWUOWYQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-trans,4-cis-Decadienoylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
128305-29-3 | |
| Record name | 2-trans,4-cis-Decadienoylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is 2-trans,4-cis-decadienoylcarnitine and why is it significant in the context of fatty acid oxidation?
A: 2-trans,4-cis-Decadienoylcarnitine is an acylcarnitine that signals an incomplete breakdown of linoleic acid, an essential unsaturated fatty acid. Its presence in elevated levels points to a potential deficiency in the enzyme 2,4-dienoyl-coenzyme A reductase, a key player in the breakdown pathway of unsaturated fatty acids [, , ]. This pathway, known as the reductase-dependent pathway, is crucial for energy production from fats, especially during periods of fasting or increased energy demand [].
Q2: How was 2-trans,4-cis-decadienoylcarnitine identified as a potential biomarker for 2,4-dienoyl-coenzyme A reductase deficiency?
A: Researchers investigating a case of a newborn with persistent hypotonia and other metabolic abnormalities discovered an unusual acylcarnitine present in the patient's blood and urine samples []. Using mass spectrometry, this unusual metabolite was identified as 2-trans,4-cis-decadienoylcarnitine []. Subsequent enzyme assays on the patient's liver and muscle tissue revealed significantly reduced 2,4-dienoyl-coenzyme A reductase activity, strongly suggesting a correlation between the enzyme deficiency and the accumulation of 2-trans,4-cis-decadienoylcarnitine [].
Q3: Why is the discovery of 2-trans,4-cis-decadienoylcarnitine as a biomarker important for diagnosing fatty acid oxidation disorders?
A: Prior to this discovery, most diagnosed fatty acid oxidation disorders primarily involved enzymes dealing with saturated fatty acids. The identification of 2-trans,4-cis-decadienoylcarnitine highlighted the importance of the reductase-dependent pathway for unsaturated fatty acid oxidation []. This finding underscored the need to include unsaturated substrates in in vitro testing for a more comprehensive diagnosis of potential fatty acid oxidation defects []. This is crucial as undiagnosed fatty acid oxidation disorders can lead to serious health issues, including energy deficiency, organ damage, and developmental problems.
Q4: Can you explain the role of acylcarnitine profiling in diagnosing metabolic disorders, particularly in the context of 2-trans,4-cis-decadienoylcarnitine?
A: Acylcarnitines, like 2-trans,4-cis-decadienoylcarnitine, are byproducts of fatty acid metabolism. Their levels in the blood or urine can provide valuable insights into the body's ability to break down and utilize fats for energy [, ]. Abnormal acylcarnitine profiles, such as an elevation of 2-trans,4-cis-decadienoylcarnitine, can serve as indicators of specific enzyme deficiencies within the fatty acid oxidation pathway [, ]. This makes acylcarnitine profiling a valuable tool for diagnosing a range of metabolic disorders, allowing for early intervention and potentially improving patient outcomes.
Q5: Beyond 2,4-dienoyl-coenzyme A reductase deficiency, are there other research areas where 2-trans,4-cis-decadienoylcarnitine might be relevant?
A: While primarily recognized as a biomarker for 2,4-dienoyl-coenzyme A reductase deficiency, 2-trans,4-cis-decadienoylcarnitine's presence in metabolic profiles might offer insights into other areas of research. For example, a study investigating metabolic differences between patients with schizophrenia and healthy individuals found that 2-trans,4-cis-decadienoylcarnitine levels were significantly lower in the patient group []. This suggests a potential link between 2-trans,4-cis-decadienoylcarnitine and altered cellular bioenergetics and oxidative stress pathways in schizophrenia, opening up avenues for further research in this area [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)
![4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one](/img/structure/B1145647.png)